molecular formula C6H7ClHgN2O2 B051648 Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury CAS No. 123551-50-8

Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury

Cat. No. B051648
M. Wt: 375.18 g/mol
InChI Key: UJMFWLDWFIWFBI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury, also known as CDDPM, is a mercury-containing compound that has been widely studied for its potential use in scientific research.

Mechanism Of Action

The mechanism of action of Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury is not fully understood, but it is believed to involve the formation of a complex with mercury ions that can bind to various biomolecules such as proteins and DNA. This can lead to changes in cellular function and ultimately induce cell death.

Biochemical And Physiological Effects

Studies have shown that Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury can induce apoptosis in cancer cells by activating caspase enzymes and increasing reactive oxygen species (ROS) levels. It has also been shown to inhibit the growth of various cancer cell lines in vitro. However, the effects of Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury on normal cells and tissues are not well understood and require further investigation.

Advantages And Limitations For Lab Experiments

One of the advantages of using Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury in lab experiments is its high selectivity for mercury ions, which allows for accurate detection and measurement. However, the toxicity of mercury and the potential for Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury to bind to other biomolecules can limit its use in certain experiments.

Future Directions

Future research on Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury could focus on its potential use in cancer therapy, as well as its effects on normal cells and tissues. Additionally, further investigation into the mechanism of action and potential biomolecular targets could lead to the development of new diagnostic and therapeutic tools.

Synthesis Methods

The synthesis of Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury involves the reaction of 2,4-dimethoxypyrimidine with mercuric chloride in the presence of hydrochloric acid. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.

Scientific Research Applications

Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury has been studied for its potential use in various scientific research applications, including as a fluorescent probe for detecting mercury ions in aqueous solutions and as a catalyst for organic reactions. It has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

properties

CAS RN

123551-50-8

Product Name

Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury

Molecular Formula

C6H7ClHgN2O2

Molecular Weight

375.18 g/mol

IUPAC Name

chloro-(2,4-dimethoxypyrimidin-5-yl)mercury

InChI

InChI=1S/C6H7N2O2.ClH.Hg/c1-9-5-3-4-7-6(8-5)10-2;;/h4H,1-2H3;1H;/q;;+1/p-1

InChI Key

UJMFWLDWFIWFBI-UHFFFAOYSA-M

SMILES

COC1=NC(=NC=C1[Hg]Cl)OC

Canonical SMILES

COC1=NC(=NC=C1[Hg]Cl)OC

synonyms

Mercury, chloro(2,4-dimethoxy-5-pyrimidinyl)- (9CI)

Origin of Product

United States

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